7-Methyl-8-azaadenine

Adenosine Receptor Pharmacology GPCR Ligand Screening 8-Azapurine SAR

7-Methyl-8-azaadenine (6-amino-7-methyl-8-azapurine; CAS 17801-64-8) is a triazolopyrimidine belonging to the 8-azapurine class of isosteric purine analogues. Its crystallographic structure, solved by Shoemaker et al., established it as one of the foundational reference compounds of this class, alongside unsubstituted 8-azaadenine and 8-azahypoxanthine.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 17801-64-8
Cat. No. B097658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-azaadenine
CAS17801-64-8
Synonyms1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 1-methyl- (9CI)
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CN=C2N=N1)N
InChIInChI=1S/C5H6N6/c1-11-3-4(6)7-2-8-5(3)9-10-11/h2H,1H3,(H2,6,7,8)
InChIKeyBFFSYTDZBBOZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-8-azaadenine (CAS 17801-64-8): Structural Baseline for 8-Azapurine Research & Procurement


7-Methyl-8-azaadenine (6-amino-7-methyl-8-azapurine; CAS 17801-64-8) is a triazolopyrimidine belonging to the 8-azapurine class of isosteric purine analogues [1]. Its crystallographic structure, solved by Shoemaker et al., established it as one of the foundational reference compounds of this class, alongside unsubstituted 8-azaadenine and 8-azahypoxanthine [2]. This compound serves as a core scaffold for adenosine receptor antagonist development and as a fluorescent probe in enzymology, with documented bioactivity data curated in ChEMBL and BindingDB [3].

Why Generic 8-Azapurine Substitution Fails: 7-Methyl-8-azaadenine Differentiation for Procurement


The 8-azapurine scaffold exhibits extreme sensitivity to N-alkylation position. Simply substituting 7-methyl-8-azaadenine with unsubstituted 8-azaadenine (CAS 1123-54-2) or regioisomeric 8-methyl-8-azaadenine (CAS 213139-41-4) leads to divergent biological profiles. For example, 8-azaadenine is a xanthine oxidase inhibitor (IC50 = 0.54 μM) , whereas N7-methylation redirects pharmacological activity toward adenosine A1 receptor antagonism (IC50 = 120 nM) [1]. Crucially, 7-methyl substitution locks the tautomeric equilibrium into a specific N(7)-methylated form, directly impacting fluorescence quantum yield, enzyme recognition, and hydrogen-bonding patterns [2]. Such non-interchangeability mandates compound-specific procurement for reproducible adenosine receptor pharmacology or fluorescence-based enzymatic assays.

Quantitative Differentiation Evidence for 7-Methyl-8-azaadenine Against Closest Analogs


A1 Adenosine Receptor Affinity: 7-Methyl-8-azaadenine vs. Unsubstituted 8-Azaadenine

7-Methyl-8-azaadenine exhibits measurable affinity for the rat adenosine A1 receptor (IC50 = 120 nM) as annotated in ChEMBL/BindingDB [1]. In contrast, unsubstituted 8-azaadenine (CAS 1123-54-2) is primarily characterized as a xanthine oxidase inhibitor (IC50 = 0.54 μM) with no reported A1 activity in the same curated database . This shift in primary target engagement demonstrates that N7-methylation fundamentally reprograms the biological recognition profile of the 8-azapurine core. Users screening for adenosine A1 receptor ligands should not substitute the unsubstituted base for the N7-methyl derivative, as it lacks the requisite pharmacophoric feature.

Adenosine Receptor Pharmacology GPCR Ligand Screening 8-Azapurine SAR

A1 vs. A2A Selectivity Window: 7-Methyl-8-azaadenine Receptor Subtype Profiling

BindingDB-curated data indicate that 7-methyl-8-azaadenine exhibits a >144-fold selectivity window for the A1 receptor (IC50 = 120 nM) over the A2A/A2B receptor subtypes (PC12 cell A2 EC50 = 17,300 nM; human platelet A2 EC50 > 100,000 nM) [1]. This level of subtype discrimination is notable for a simple, low-molecular-weight (150.14 g/mol) scaffold lacking elaborate N6 or N9 substituents. In the broader 8-azaadenine antagonist series described by Massarelli et al., achieving nanomolar A1 affinity typically requires trisubstitution; the 7-methyl compound represents a minimally substituted starting point with inherent subtype bias [2].

Adenosine Receptor Subtype Selectivity A1/A2A Selectivity 8-Azapurine Pharmacology

Crystallographic Uniqueness: 7-Methyl Regioisomer as the Earliest Structurally Characterized 8-Azapurine

The X-ray crystal structure of 7-methyl-8-azaadenine was reported by Shoemaker et al. (1977), making it—along with 8-azaadenine hydrochloride and 8-azahypoxanthine—one of the three simplest 8-azapurines for which precise three-dimensional coordinates were first determined [1]. The regioisomeric 8-methyl-8-azaadenine (N8-methyl derivative) has distinct spectroscopic properties: fluorescence emission at 410 nm with quantum yield 0.85 and lifetime 12.7 ns, compared to the N7-methyl derivative's distinct photophysical behavior [2]. This regiospecificity is critical for researchers using these compounds as fluorescent probes, where incorrect methylation position leads to fundamentally different emission properties and excited-state proton transfer behavior.

X-ray Crystallography 8-Azapurine Structure Regioisomer Characterization

Tautomeric Locking by N7-Methylation: Specificity for Molecular Recognition vs. Tautomerically Ambiguous 8-Azaadenine

Unsubstituted 8-azaadenine exists as a mixture of prototropic tautomers (primarily 9H and 8H forms), with the tautomeric equilibrium being highly sensitive to pH, solvent, and environment—this has been extensively studied by Contreras and Madariaga using ab initio methods [1][2]. The N7-methyl group in 7-methyl-8-azaadenine locks the compound into a single, defined tautomeric state [3]. This tautomeric locking eliminates ambiguity in enzyme binding studies: in purine nucleoside phosphorylase (PNP)-catalyzed ribosylation, 8-azapurine derivatives yield mixtures of N9, N8, and N7 regioisomers, whereas the pre-methylated scaffold directs site-specific enzymatic transformations [4]. For quantitative enzymology, the fixed tautomer ensures reproducible kinetic measurements not confounded by shifting tautomer populations.

Tautomerism Molecular Recognition 8-Azapurine Biochemistry

Validated Application Scenarios for 7-Methyl-8-azaadenine in Research & Development


Adenosine A1 Receptor Antagonist Lead Discovery & Pharmacological Tool Compound

With a documented A1 receptor IC50 of 120 nM and >144-fold selectivity over A2A subtypes [6], 7-methyl-8-azaadenine serves as a validated, low-molecular-weight starting scaffold for medicinal chemistry optimization of A1-selective antagonists. The QSAR framework published by Massarelli et al. covering 45 8-azaadenine derivatives enables rational substitution design. Procurement of this specific N7-methyl compound—rather than generic 8-azaadenine—ensures compatibility with established pharmacological SAR models.

Fluorescent Probe Development for Purine-Metabolizing Enzyme Assays

8-Azapurines with N7-methyl substitution exhibit pH-dependent fluorescence suitable for monitoring purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA) activity [6]. The fixed tautomeric state of 7-methyl-8-azaadenine eliminates the signal ambiguity caused by coexisting tautomeric populations in unsubstituted 8-azaadenine, enabling quantitative, reproducible fluorogenic or fluorescence-quenching enzymatic assays .

Crystallographic Reference Standard for 8-Azapurine Ligand–Protein Co-Structure Determination

As one of only three simple 8-azapurines with an established X-ray structure [6], 7-methyl-8-azaadenine serves as an essential reference compound for validating computational docking poses, interpreting electron density maps of 8-azapurine-containing protein–ligand complexes, and calibrating molecular mechanics force fields for triazolopyrimidine scaffolds .

A1/A2A Selectivity Assay Calibration Standard for Adenosine Receptor Screening Panels

The well-defined selectivity gap between A1 (IC50 = 120 nM) and A2A/A2B (EC50 = 17,300 nM and >100,000 nM, respectively) [6] enables 7-methyl-8-azaadenine to function as a calibration standard for adenosine receptor subtype selectivity assays. It provides a known benchmark for normalizing inter-assay variability in high-throughput screening campaigns targeting adenosine GPCRs.

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